A Technical Guide to the Comprehensive Structure Elucidation of (1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol for Pharmaceutical Development
A Technical Guide to the Comprehensive Structure Elucidation of (1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol for Pharmaceutical Development
This in-depth technical guide provides a comprehensive framework for the unambiguous structure elucidation of the novel pyrazole derivative, (1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol. Pyrazole-containing compounds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[1][2][3] The precise determination of the molecular structure is a critical, non-negotiable step in the journey from discovery to a potential therapeutic agent, ensuring safety, efficacy, and intellectual property protection.
This guide is structured to provide not just a sequence of analytical techniques, but a logical, self-validating workflow. Each step is designed to build upon the last, culminating in a holistic and irrefutable confirmation of the compound's identity and purity. We will delve into the "why" behind the choice of experiments, offering insights honed from years of experience in the field.
The Strategic Workflow for Structure Elucidation
A multi-technique, orthogonal approach is paramount for the definitive structural confirmation of a new chemical entity. For (1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol, our strategy integrates data from synthesis, chromatography, and various spectroscopic methods.
Figure 1: A strategic workflow for the comprehensive structure elucidation of a novel compound.
Synthesis and a Priori Considerations
The journey of structure elucidation begins with the synthesis of the target molecule. While a specific protocol for (1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol is not widely published, a plausible synthetic route involves the Vilsmeier-Haack formylation of 1-methyl-3-phenyl-1H-pyrazole followed by reduction of the resulting aldehyde. Another common approach for synthesizing pyrazole derivatives is the condensation reaction between a hydrazine and a 1,3-dicarbonyl compound.[3][4]
Understanding the synthetic pathway is crucial as it allows us to anticipate potential impurities, such as unreacted starting materials, regioisomers, or over-reduced byproducts. This foresight informs the choice of purification techniques and aids in the interpretation of subsequent analytical data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule. For (1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol, a combination of ¹H, ¹³C, and 2D NMR experiments (like COSY and HSQC) is essential.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical, and referencing tables of common solvent impurities is recommended.[5]
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans and relaxation delay.
-
¹³C NMR: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
2D NMR (COSY & HSQC): Perform Correlation Spectroscopy (COSY) to identify proton-proton couplings and Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons.
Data Interpretation: Predicted Spectra
Based on the analysis of structurally similar pyrazole derivatives, the following spectral features are anticipated for (1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol.[1][6][7][8]
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) | Justification |
| N-CH₃ | ~3.8 - 4.0 (s, 3H) | ~35 - 40 | Singlet, typical for a methyl group on a nitrogen atom in a pyrazole ring. |
| -CH₂OH | ~4.5 - 4.7 (d, 2H) | ~55 - 60 | Doublet due to coupling with the hydroxyl proton (can be a singlet if exchange is rapid). |
| -OH | ~2.0 - 3.0 (t, 1H) | - | Triplet due to coupling with the adjacent methylene protons. Position is solvent-dependent and may broaden. |
| Pyrazole C5-H | ~7.5 - 7.7 (s, 1H) | ~120 - 125 | Aromatic proton on the pyrazole ring, expected to be a singlet. |
| Phenyl C2', C6'-H | ~7.6 - 7.8 (m, 2H) | ~128 - 130 | Ortho protons of the phenyl ring. |
| Phenyl C3', C5'-H | ~7.3 - 7.5 (m, 2H) | ~127 - 129 | Meta protons of the phenyl ring. |
| Phenyl C4'-H | ~7.2 - 7.4 (m, 1H) | ~125 - 127 | Para proton of the phenyl ring. |
| Pyrazole C3 | - | ~150 - 155 | Quaternary carbon attached to the phenyl group. |
| Pyrazole C4 | - | ~110 - 115 | Quaternary carbon attached to the hydroxymethyl group. |
| Phenyl C1' | - | ~130 - 135 | Quaternary carbon of the phenyl ring attached to the pyrazole ring. |
Note: Chemical shifts are predictions and may vary based on solvent and experimental conditions.
The combination of these 1D and 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals, providing a robust confirmation of the molecule's connectivity.[9]
Mass Spectrometry (MS): Confirming the Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight and elemental composition of the compound, which is a critical piece of evidence for its identity. High-Resolution Mass Spectrometry (HRMS) is particularly powerful in this regard.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).
-
Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate the protonated molecule, [M+H]⁺.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to determine the accurate mass-to-charge ratio (m/z).
-
Fragmentation Analysis (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.
Data Interpretation: Expected Results
For (1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol (C₁₁H₁₂N₂O), the following is expected:
-
HRMS: The calculated monoisotopic mass is 188.09496 Da.[10] The HRMS analysis should yield an m/z value for the [M+H]⁺ ion that is within a few parts per million (ppm) of the calculated value of 189.10224 Da.
-
MS/MS Fragmentation: The fragmentation pattern will provide further structural confirmation. Key expected fragments include the loss of water (-18 Da) and the loss of the hydroxymethyl group (-31 Da).
Figure 2: Predicted key fragmentation pathways for (1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol in MS/MS.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Experimental Protocol: FTIR
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Data Acquisition: Collect the infrared spectrum over the range of 4000 to 400 cm⁻¹.
Data Interpretation: Expected Absorption Bands
The FTIR spectrum of (1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol is expected to show the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3200 - 3500 | O-H stretch (broad) | Hydroxyl (-OH) |
| ~3000 - 3100 | C-H stretch | Aromatic and pyrazole C-H |
| ~2850 - 3000 | C-H stretch | Aliphatic (CH₃, CH₂) |
| ~1500 - 1600 | C=C and C=N stretch | Aromatic and pyrazole rings |
| ~1000 - 1100 | C-O stretch | Primary alcohol |
The presence of a broad absorption band in the 3200-3500 cm⁻¹ region would be strong evidence for the hydroxyl group, while the other bands would be consistent with the pyrazole and phenyl ring structures.[7][11][12]
Single-Crystal X-ray Diffraction: The Definitive Structure
When a suitable single crystal can be grown, X-ray diffraction provides the ultimate, unambiguous three-dimensional structure of the molecule in the solid state.[13][14]
Experimental Protocol: X-ray Crystallography
-
Crystallization: Grow single crystals of the compound, often by slow evaporation of a saturated solution in an appropriate solvent or solvent system.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve and refine the crystal structure to determine the precise atomic coordinates, bond lengths, and bond angles.
Data Interpretation: Expected Outcome
A successful X-ray crystal structure determination would provide irrefutable proof of the connectivity and stereochemistry of (1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol. It would also reveal details about the conformation of the molecule and any intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
Conclusion: A Unified and Validated Structural Assignment
The structure elucidation of a novel compound like (1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol is a meticulous process that relies on the convergence of evidence from multiple, independent analytical techniques. By systematically applying NMR, MS, and FTIR, and ideally, single-crystal X-ray diffraction, a self-validating and comprehensive dataset is generated. This rigorous approach not only confirms the identity of the target molecule but also establishes its purity, providing the solid foundation required for its advancement in the drug development pipeline.
References
-
Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). BMC Chemistry, 15(1), 37.
- X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. (2015). Molecules, 20(9), 16946–16961.
- 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. (2018). Molbank, 2018(3), M1001.
-
Comparative Structural Studies of 4-Diazopyrazole Derivatives by X-Ray Diffraction and Theoretical Investigation. (n.d.). ResearchGate. Retrieved from [Link]
- Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. (2025). Journal of Molecular Structure, 1324, 143497.
-
x-ray-crystallographic-comparison-of-pyrazole-subsidiaries. (2023). Ask this paper | Bohrium. Retrieved from [Link]
-
1H and 13C NMR study of perdeuterated pyrazoles. (n.d.). ResearchGate. Retrieved from [Link]
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
- Combination of 1H and 13C NMR Spectroscopy. (n.d.). In NMR Spectra.
- Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (n.d.). Google Patents.
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). Molecules, 23(10), 2484.
-
(1-methyl-1H-pyrazol-4-yl)methanol. (n.d.). PubChem. Retrieved from [Link]
- Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. (2023). Molecules, 28(10), 4201.
- Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (n.d.). Google Patents.
-
3-methyl-1-phenyl-1H-pyrazole. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of 3-methyl-4-phenyl-1H-pyrazole 5. (n.d.). ResearchGate. Retrieved from [Link]
-
1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. (n.d.). NIST WebBook. Retrieved from [Link]
-
(1-methyl-3-phenyl-1h-pyrazol-4-yl)methanol. (n.d.). PubChemLite. Retrieved from [Link]
-
1H-Pyrazole, 1-phenyl-. (n.d.). NIST WebBook. Retrieved from [Link]
-
(1-methyl-1H-pyrazol-3-yl)methanol. (n.d.). PubChem. Retrieved from [Link]
-
3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and IR and NMR spectroscopic studies of amino derivatives of oxo-, thio-, and selenopyrazole. Crystal and molecular structure of 1-phenyl-3-methyl-4-methylene-( N -8-aminoquinoline)-5-oxopyrazole. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. rsc.org [rsc.org]
- 7. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. PubChemLite - (1-methyl-3-phenyl-1h-pyrazol-4-yl)methanol (C11H12N2O) [pubchemlite.lcsb.uni.lu]
- 11. 3-methyl-1-phenyl-1H-pyrazole | C10H10N2 | CID 70783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1H-Pyrazole, 1-phenyl- [webbook.nist.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2’-yl)-1H-pyrazol-1-yl) Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
